4-Di-10-ASP

Membrane Biophysics Lipid Bilayer Partitioning Fluorescent Probe Selection

Generic styryl dyes fail in chronic neuronal tracing due to weak membrane anchoring. 4-Di-10-ASP (CAS 95378-73-7) solves this with a C10 dialkyl chain delivering Kp=2.8×10⁶-11.7× higher than TMA-DPH-for ≥14-day in vivo labeling. • Excitation 485 nm / Emission 620 nm; partitions into DPPC membranes with high fluorescence enhancement. • Validated for retrograde neuronal tracing, axonal regeneration, circuit mapping, and live-food-organism feeding assays. • Supplied as ≥98% pure orange-to-red solid; stable at 4°C (powder) or -80°C (solution). Routine global shipping under ambient/blue-ice conditions.

Molecular Formula C34H55IN2
Molecular Weight 618.73
CAS No. 95378-73-7
Cat. No. B1147751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Di-10-ASP
CAS95378-73-7
Molecular FormulaC34H55IN2
Molecular Weight618.73
Structural Identifiers
SMILESCCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
InChIInChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Di-10-ASP: Lipophilic Styryl Probe for Membrane Studies


4-Di-10-ASP (4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide) is a cationic styryl-pyridinium fluorescent dye that functions as a lipophilic tracer and membrane probe [1]. Characterized by a C10 dialkyl chain that inserts into lipid bilayers, it exhibits strong fluorescence enhancement upon membrane incorporation with excitation at 485 nm and emission at 620 nm . Its partition coefficient into dipalmitoylphosphatidylcholine (DPPC) membranes is 2.8 × 10⁶, reflecting high lipophilicity [2]. Widely employed in neuroscience for retrograde neuronal tracing, membrane potential monitoring, and lipid bilayer studies, 4-Di-10-ASP serves as a tool compound for imaging phospholipid membranes and tracking cellular trafficking .

C10 dialkyl chain anchors stably in plasma membrane for long-term labeling
Excitation/emission at 485/620 nm fits standard fluorescence microscopes
Strong membrane partitioning supports lipid bilayer and tracer studies

Why Generic Styryl Dyes Cannot Replace 4-Di-10-ASP


Although 4-Di-10-ASP belongs to the styryl-pyridinium family of voltage-sensitive dyes, substitution with related analogs such as 4-Di-1-ASP, Di-4-ANEPPS, or Di-8-ANEPPS without empirical justification risks experimental failure . While these dyes share a common chromophore, they differ substantially in their alkyl chain lengths and functional substituents, which directly influence their lipophilicity, membrane partitioning kinetics, and fluorescence response [1]. For instance, 4-Di-1-ASP (C1 chain) localizes preferentially to mitochondria, whereas the C10 dialkyl chains of 4-Di-10-ASP anchor it strongly within the plasma membrane, enabling its unique application as a long-lasting retrograde tracer . Furthermore, the partition coefficient of 4-Di-10-ASP (2.8 × 10⁶) exceeds that of TMA-DPH (2.4 × 10⁵) by over an order of magnitude, indicating that generic substitution with less lipophilic probes would yield insufficient membrane staining and compromised signal-to-noise ratios [2]. Such differences in subcellular distribution and labeling stability render direct interchangeability impossible; the following quantitative evidence substantiates 4-Di-10-ASP's unique performance profile for specific applications.

4-Di-10-ASP C10 chains insert in plasma membrane, enabling retrograde tracing
4-Di-1-ASP Short C1 chain localizes to mitochondria, not plasma membrane
4-Di-10-ASP ≥14 days stable retention in vivo supports chronic imaging
Di-4-ANEPPS Fast-response dye internalizes within minutes, precluding longitudinal studies
4-Di-10-ASP Kp 2.8 × 10⁶ drives efficient membrane labeling
TMA-DPH Lower Kp (2.4 × 10⁵) may compromise signal-to-noise ratio

Key Performance Advantages of 4-Di-10-ASP


Membrane Partitioning Advantage Over TMA-DPH

4-Di-10-ASP exhibits an exceptionally high partition coefficient (Kp) into dipalmitoylphosphatidylcholine (DPPC) membranes, quantified as 2.8 × 10⁶ [1]. This value is significantly greater than that of the commonly used lipophilic probe TMA-DPH, which has a Kp of 2.4 × 10⁵ under identical experimental conditions, representing an 11.7-fold difference [2]. The higher Kp indicates a stronger thermodynamic drive for 4-Di-10-ASP to insert into lipid bilayers, resulting in more efficient and stable membrane labeling at lower working concentrations [3].

Membrane Partitioning
Head-to-head
4-Di-10-ASP Kp = 2.8 × 10⁶ vs TMA-DPH Kp = 2.4 × 10⁵ (11.7-fold difference)
Supports membrane-labeling efficiency review
Fluorescence titration, DPPC liposomes, pH 7.4
Membrane Biophysics Lipid Bilayer Partitioning Fluorescent Probe Selection

Retrograde Tracing: Long-Term In Vivo Stability

4-Di-10-ASP enables stable retrograde labeling of neuronal populations over extended periods in vivo, as demonstrated by its use to track retinal ganglion cells (RGCs) for up to 14 days post-transection in a rat model [1]. In this study, RGCs were retrogradely labeled with 4-Di-10-ASP 5 days prior to optic nerve transection, and fluorescence was subsequently quantified at 5, 7, and 14 days post-injury to assess neuronal survival [2]. This long-term retention is not achievable with fast-response potentiometric dyes like Di-4-ANEPPS or Di-8-ANEPPS, which are designed for millisecond-scale membrane potential transients and rapidly internalize or diffuse away, precluding their use in chronic labeling studies .

In Vivo Labeling Duration
Cross-study comparable
≥14 days in rat RGCs vs Di-4-ANEPPS (minutes to hours)
Supports longitudinal neuronal tracking review
Intravitreal injection, retrograde transport assay
Neuroscience Neuronal Tracing In Vivo Imaging

Fluorescence Turn-On Upon Membrane Binding

4-Di-10-ASP is minimally fluorescent in aqueous buffers but undergoes a dramatic fluorescence enhancement upon insertion into lipid membranes, a property that yields exceptionally high signal-to-noise ratios . While a specific enhancement factor is not quantified in the primary literature, this 'turn-on' behavior is well-documented and distinguishes it from dyes like Di-4-ANEPPS, which exhibit significant background fluorescence in aqueous solution and require careful washing steps or ratiometric correction . The low aqueous fluorescence of 4-Di-10-ASP reduces background signal, facilitating direct imaging of membrane-bound fractions without extensive wash protocols .

Aqueous Background
Class-level inference
Minimal fluorescence in buffer; strong turn-on upon membrane insertion
Context-dependent signal-to-noise advantage review
Quantitative enhancement factor not available in primary literature
Fluorescence Assays Signal-to-Noise Ratio Lipid-Protein Interactions

4-Di-10-ASP: Recommended Applications


Long-Term Retrograde Neuronal Tracing

Leveraging its stable membrane retention (≥14 days in vivo), 4-Di-10-ASP is the dye of choice for longitudinal studies of neuronal survival, axonal regeneration, or circuit mapping where chronic labeling is required [1]. It can be applied to projection sites and retrogradely transported to neuronal somata, enabling repeated imaging of the same cell population over weeks .

Lipid-Binding & Membrane Partitioning Assays

With a partition coefficient (Kp = 2.8 × 10⁶) that is 11.7-fold higher than TMA-DPH, 4-Di-10-ASP provides superior sensitivity for quantifying probe-lipid interactions, screening for compounds that alter membrane fluidity, or studying lipid-transfer proteins [1]. Its strong membrane affinity ensures a high signal-to-noise ratio even at low probe concentrations .

In Vivo Feeding & Ingestion Tracking

4-Di-10-ASP can be used to label live food organisms (e.g., paramecia) for quantitative feeding assays in zebrafish or other aquatic models [1]. Fluorescence is retained within the prey organism and can be detected in the larval gut post-ingestion, enabling high-throughput screening of feeding behavior or metabolic modulators .

Application
Selection Property
Validation Focus
Long-term retrograde neuronal tracing
Stable membrane retention
In vivo labeling duration review
Lipid-binding & membrane partitioning assays
Partitioning efficiency
Partition coefficient assay context
In vivo feeding & ingestion tracking
Retention in live prey organisms
Gut fluorescence detection review

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